molecular formula C18H16O8Si B3087227 5,5'-(Dimethylsilanediyl)diisophthalic acid CAS No. 1171890-34-8

5,5'-(Dimethylsilanediyl)diisophthalic acid

Cat. No.: B3087227
CAS No.: 1171890-34-8
M. Wt: 388.4 g/mol
InChI Key: YMTLFPUKTSJFBJ-UHFFFAOYSA-N
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Description

5,5’-(Dimethylsilanediyl)diisophthalic acid is an organic compound with the molecular formula C18H16O8Si. It is characterized by the presence of a dimethylsilanediyl group linking two isophthalic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Dimethylsilanediyl)diisophthalic acid typically involves the following steps:

  • Synthesis of bis(3,5-dimethylphenyl)dimethylsilane

      Reagents: 3,5-dimethyl-bromobenzene, dimethyldichlorosilane, n-BuLi (n-butyllithium).

      Conditions: The reaction is carried out in diethyl ether at 0°C, followed by warming to room temperature and stirring overnight.

  • Oxidation to 5,5’-(Dimethylsilanediyl)diisophthalic acid

      Reagents: bis(3,5-dimethylphenyl)dimethylsilane, KMnO4 (potassium permanganate), pyridine, water.

      Conditions: The reaction mixture is heated to reflux for 24 hours.

Industrial Production Methods

While specific industrial production methods for 5,5’-(Dimethylsilanediyl)diisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Dimethylsilanediyl)diisophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, such as with potassium permanganate.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in the presence of pyridine and water.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed

    Oxidation: The major product is 5,5’-(Dimethylsilanediyl)diisophthalic acid itself when synthesized from bis(3,5-dimethylphenyl)dimethylsilane.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.

Scientific Research Applications

5,5’-(Dimethylsilanediyl)diisophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Dimethylsilanediyl)diisophthalic acid primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other reactants it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Dimethylsilanediyl)diisophthalic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in materials science and coordination chemistry.

Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)-dimethylsilyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8Si/c1-27(2,13-5-9(15(19)20)3-10(6-13)16(21)22)14-7-11(17(23)24)4-12(8-14)18(25)26/h3-8H,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLFPUKTSJFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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